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molecular formula C12H8INOS B8714915 Benzenecarbothioic acid, 4-iodo-, S-2-pyridinyl ester CAS No. 262267-33-4

Benzenecarbothioic acid, 4-iodo-, S-2-pyridinyl ester

Cat. No. B8714915
M. Wt: 341.17 g/mol
InChI Key: FVJDDNWJMSOSBS-UHFFFAOYSA-N
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Patent
US06924375B2

Procedure details

Following the general procedure described above, reaction of 4-iodobenzoyl chloride (8.01 g, 30.0 mmol) with 2-mercaptopyridine (3.33 g, 30.0 mmol) in THF (60 mL) for 30 min at room temperature afforded pale yellow solid after precipitation (9.61 g, 94%): mp 127° C.; 1H NMR δ 7.30-7.38 (m, 1H), 7.70-7.76 (m, 3H), 7.77-7.83 (m, 1H), 7.84-7.89 (m, 2H), 8.64-8.71 (m, 1H); Anal. Calcd for C12H8INOS: C, 42.25; H, 2.36; N, 4.11. Found: C, 42.27; H, 2.38; N, 4.05.
Quantity
8.01 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[SH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1>C1COCC1>[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](=[O:7])[S:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
8.01 g
Type
reactant
Smiles
IC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
3.33 g
Type
reactant
Smiles
SC1=NC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
afforded pale yellow solid
CUSTOM
Type
CUSTOM
Details
after precipitation (9.61 g, 94%)

Outcomes

Product
Name
Type
Smiles
IC1=CC=C(C(SC2=NC=CC=C2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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